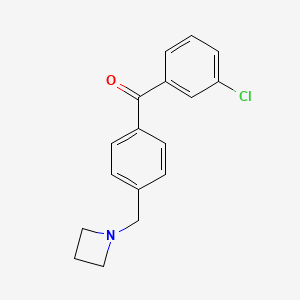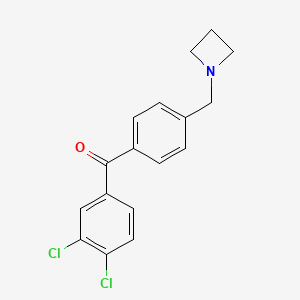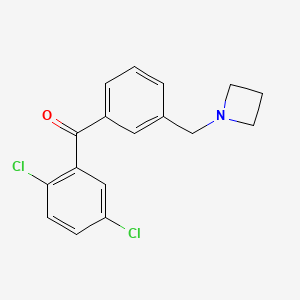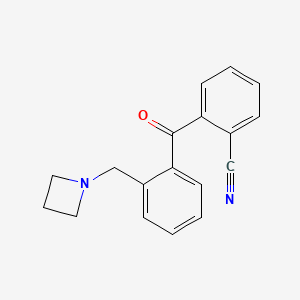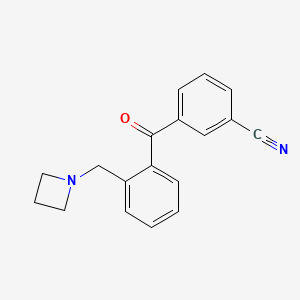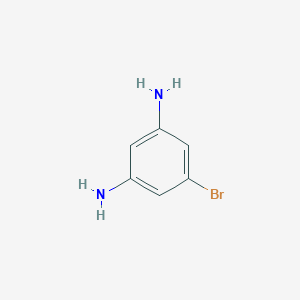
5-Bromobenzene-1,3-diamine
Descripción general
Descripción
5-Bromobenzene-1,3-diamine is a benzene derivative that is part of a broader class of compounds with potential applications in various fields, including materials science and organic synthesis. While the provided papers do not directly discuss 5-Bromobenzene-1,3-diamine, they do provide insights into the properties and synthesis of related bromobenzene compounds, which can be extrapolated to understand the characteristics of 5-Bromobenzene-1,3-diamine.
Synthesis Analysis
The synthesis of bromobenzene derivatives can be achieved through different methods. For instance, the Schiemann reaction is a common method used to synthesize halogenated benzene derivatives, as demonstrated in the synthesis of 1-bromo-2,4-difluorobenzene . This method is known for its high yield and low cost, which could potentially be applied to the synthesis of 5-Bromobenzene-1,3-diamine. Additionally, the synthesis of complex bromobenzene derivatives, such as 5-bromo-1,3-bis2-(4'-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene, involves careful consideration of reaction conditions to optimize yield .
Molecular Structure Analysis
The molecular structure of bromobenzene derivatives is characterized by the presence of bromine atoms on the benzene ring, which can significantly influence the physical and chemical properties of the compound. For example, the presence of bromine atoms can lead to π-stacking interactions in the solid state, as observed in 1,4-dibromo-2,3,5,6-tetramethylbenzene . Such interactions are likely to be present in 5-Bromobenzene-1,3-diamine as well, affecting its structural properties.
Chemical Reactions Analysis
Bromobenzene derivatives are reactive intermediates that can undergo various chemical reactions. The bromine atoms make these compounds suitable for further functionalization through nucleophilic substitution reactions. The preparation of phthalocyanines with eight benzylchalcogeno substituents from dibromobenzene derivatives demonstrates the reactivity of bromine substituents in constructing complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzene derivatives are influenced by the substituents on the benzene ring. The solid-state properties, such as phase transition behavior and dynamic properties, can be temperature-dependent, as seen in the case of 1,4-dibromo-2,3,5,6-tetramethylbenzene, which undergoes an order-disorder phase transition . These properties are crucial for the application of these materials in devices that operate under varying temperature conditions. The electrochemical properties of bromobenzene derivatives are also of interest, as they can be tailored for specific applications, such as in the construction of phthalocyanine derivatives with unique absorption characteristics .
Aplicaciones Científicas De Investigación
1. Palladium-mediated Arylation
5-Bromobenzene-1,3-diamine is used in palladium-mediated N-arylation of heterocyclic diamines. This process involves chemoselective reactions where bromobenzene derivatives undergo arylation. The selectivity and efficiency of the reaction can be influenced by various ligands and conditions. Such reactions are significant in the synthesis of complex organic compounds (Cabello-Sanchez et al., 2007).
2. Synthesis and Structural Analysis
5-Bromobenzene-1,3-diamine derivatives are synthesized for various research purposes, including the development of novel compounds with specific properties. For instance, the synthesis of dispirocyclotriphosphazenes containing bromobenzene derivatives has been explored. These compounds are studied for their structural, spectroscopic, and potential biological activities (Kuzey et al., 2020).
3. Photoabsorption and Photodissociation Studies
Research on bromobenzene derivatives includes studying their behavior under various conditions, such as photoabsorption and photodissociation. These studies are essential for understanding the fundamental properties of these compounds and their potential applications in fields like photochemistry and molecular physics (Mendes et al., 2021; Paul et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
5-bromobenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-4-1-5(8)3-6(9)2-4/h1-3H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGDFFHOFXZDDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20633915 | |
| Record name | 5-Bromobenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromobenzene-1,3-diamine | |
CAS RN |
33786-90-2 | |
| Record name | 5-Bromobenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(2-Pyridinyl)ethyl]thio}ethanol](/img/structure/B1292400.png)
![2-[(Carboxymethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1292402.png)

